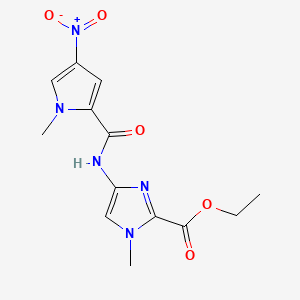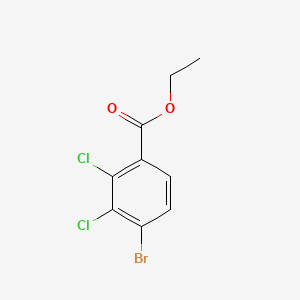![molecular formula C18H26N2O3 B14026869 tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14026869.png)
tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[221]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
The synthesis of tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.
Introduction of functional groups: Functional groups such as the benzyl and hydroxymethyl groups are introduced through various organic reactions, including nucleophilic substitution and reduction reactions.
Protection and deprotection steps: Protecting groups like tert-butyl are used to protect reactive sites during the synthesis and are later removed under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Analyse Chemischer Reaktionen
tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl group, using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, helping to elucidate its potential biological activities and therapeutic applications.
Industrial Applications: It is used in the production of specialty chemicals and materials, contributing to advancements in materials science and chemical engineering.
Wirkmechanismus
The mechanism of action of tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can be compared with similar compounds like:
tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached, leading to different chemical and biological properties.
tert-Butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate: Another related compound with variations in the substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C18H26N2O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
tert-butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-14-9-15(20)16(12-21)19(14)10-13-7-5-4-6-8-13/h4-8,14-16,21H,9-12H2,1-3H3/t14-,15-,16-/m1/s1 |
InChI-Schlüssel |
LGCYYYQNBOCZDX-BZUAXINKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@H](N2CC3=CC=CC=C3)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(N2CC3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)
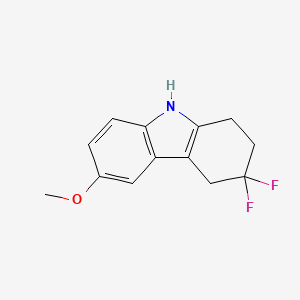
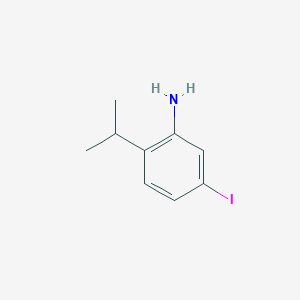


![5,6-Dihydrocyclopenta[d]thiazol-4-one](/img/structure/B14026837.png)
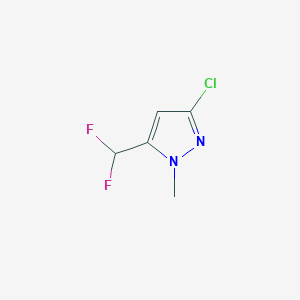
![[1,1'-Biphenyl]-3-sulfonic acid](/img/structure/B14026841.png)

![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)
